molecular formula C28H33N5O4 B10836005 methyl 3-methoxy-2-[3-phenyl-4-[(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)carbamoylamino]pyrrolidin-1-yl]propanoate

methyl 3-methoxy-2-[3-phenyl-4-[(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)carbamoylamino]pyrrolidin-1-yl]propanoate

Cat. No.: B10836005
M. Wt: 503.6 g/mol
InChI Key: JOOGNXILJRJIEZ-UHFFFAOYSA-N
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Description

Pyrrolidinyl urea derivative 2 is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. The pyrrolidine ring is known for its ability to enhance the pharmacophore space, contribute to stereochemistry, and provide increased three-dimensional coverage due to its non-planarity .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the condensation of an amidine, urea, or their derivatives with a three-carbon fragment . Another method includes the functionalization of preformed pyrrolidine rings, such as proline derivatives .

Industrial Production Methods: Industrial production of pyrrolidinyl urea derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: Pyrrolidinyl urea derivative 2 undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Pyrrolidinyl urea derivative 2 has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive molecule with target selectivity.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer, inflammation, and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of pyrrolidinyl urea derivative 2 involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of tropomyosin-related kinase (TrkA), which is involved in signal transmission, cell proliferation, and survival of neuronal cells . By inhibiting TrkA, pyrrolidinyl urea derivative 2 can modulate these pathways and exert its therapeutic effects.

Similar Compounds:

  • Pyrrolizines
  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Comparison: Pyrrolidinyl urea derivative 2 is unique due to its specific structure and functional groups, which confer distinct biological activities. Compared to other pyrrolidine derivatives, it may exhibit different binding modes and selectivity profiles, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C28H33N5O4

Molecular Weight

503.6 g/mol

IUPAC Name

methyl 3-methoxy-2-[3-phenyl-4-[(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)carbamoylamino]pyrrolidin-1-yl]propanoate

InChI

InChI=1S/C28H33N5O4/c1-36-18-25(27(34)37-2)32-16-22(19-10-5-3-6-11-19)24(17-32)29-28(35)30-26-21-14-9-15-23(21)31-33(26)20-12-7-4-8-13-20/h3-8,10-13,22,24-25H,9,14-18H2,1-2H3,(H2,29,30,35)

InChI Key

JOOGNXILJRJIEZ-UHFFFAOYSA-N

Canonical SMILES

COCC(C(=O)OC)N1CC(C(C1)NC(=O)NC2=C3CCCC3=NN2C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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